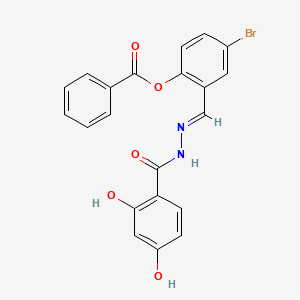
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H15BrN2O5 and a molecular weight of 455.268 This compound is notable for its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a carbohydrazonoyl group
Preparation Methods
The synthesis of 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 2,4-dihydroxybenzoyl intermediate: This step involves the reaction of 2,4-dihydroxybenzoic acid with appropriate reagents to form the 2,4-dihydroxybenzoyl intermediate.
Introduction of the carbohydrazonoyl group: The intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazonoyl group.
Bromination: The compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Esterification: Finally, the compound is esterified with benzoic acid or a benzoate derivative to form the final product.
Chemical Reactions Analysis
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety.
4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but includes a chlorine atom on the benzoate moiety and a hydroxy group on the benzoyl moiety.
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety and a hydroxy group on the benzoyl moiety.
These similar compounds highlight the versatility of the this compound scaffold and its potential for modification to achieve different chemical and biological properties.
Properties
CAS No. |
769151-73-7 |
|---|---|
Molecular Formula |
C21H15BrN2O5 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15BrN2O5/c22-15-6-9-19(29-21(28)13-4-2-1-3-5-13)14(10-15)12-23-24-20(27)17-8-7-16(25)11-18(17)26/h1-12,25-26H,(H,24,27)/b23-12+ |
InChI Key |
FLFSFXVMWDYGPN-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















